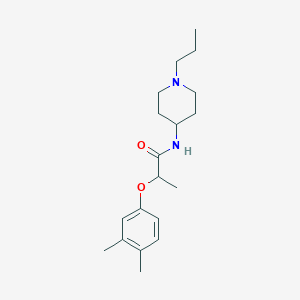![molecular formula C17H26N2O4S B4769316 N-(2-methoxyethyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4769316.png)
N-(2-methoxyethyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide
Vue d'ensemble
Description
N-(2-methoxyethyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as MPSP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. MPSP is a sulfonamide-based compound that belongs to the class of selective serotonin receptor antagonists.
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves its selective antagonism of the serotonin receptor subtype 5-HT6. This receptor is widely distributed in the brain and has been implicated in the regulation of mood, cognition, and appetite. By blocking the activity of this receptor, this compound can modulate the activity of the serotonergic system and potentially produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including changes in neurotransmitter release, receptor expression, and gene expression. In animal models, this compound has been shown to produce anxiolytic and antidepressant-like effects, as well as improve cognitive function and memory. These effects are thought to be mediated by the modulation of the serotonergic system and the regulation of neuronal activity in key brain regions.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyethyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has several advantages for use in lab experiments, including its high purity, stability, and specificity for the 5-HT6 receptor. However, there are also some limitations to its use, including its relatively high cost, limited availability, and potential off-target effects on other serotonin receptor subtypes.
Orientations Futures
There are several future directions for research on N-(2-methoxyethyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide, including the development of new analogs with improved potency and selectivity, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential role in the regulation of mood, emotion, and behavior.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases, including depression, anxiety, and schizophrenia. In drug discovery, this compound has been used as a tool compound for the identification and characterization of novel serotonin receptor ligands. In neuroscience, this compound has been studied for its effects on the serotonergic system and its potential role in the regulation of mood, emotion, and behavior.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-3-(4-piperidin-1-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-23-14-11-18-17(20)10-7-15-5-8-16(9-6-15)24(21,22)19-12-3-2-4-13-19/h5-6,8-9H,2-4,7,10-14H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGNCAAVNGQHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-5-[(4-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4769244.png)

![N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]acetamide](/img/structure/B4769274.png)

![N-[4-(acetylamino)phenyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4769286.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B4769292.png)
![N-(2,6-dichlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4769299.png)

![1-(4-fluorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4769305.png)

![5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4769311.png)
![N-(4-chlorobenzyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4769314.png)
![ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4769324.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4769336.png)
